molecular formula C18H19N5OS B6441225 N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2548982-09-6

N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No.: B6441225
CAS No.: 2548982-09-6
M. Wt: 353.4 g/mol
InChI Key: JWGHFWKUUBJPAT-UHFFFAOYSA-N
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Description

N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a complex organic compound that features a naphthalene ring, a thiadiazole ring, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-18(23-10-8-22(9-11-23)17-13-20-25-21-17)19-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,13H,8-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGHFWKUUBJPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the naphthalen-1-ylmethylamine, which is then reacted with 1,2,5-thiadiazole-3-carboxylic acid to form the intermediate. This intermediate is subsequently reacted with piperazine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Anti-HIV Activity

One of the most notable applications of this compound is its anti-HIV activity . Research has demonstrated that derivatives of thiadiazole compounds exhibit promising antiviral properties. For instance, a series of naphthalene-derived thiadiazole derivatives were synthesized and evaluated for their ability to inhibit HIV replication in vitro. Among these, certain compounds showed effective inhibition rates comparable to existing antiretroviral drugs:

CompoundEC50 (μM)Selectivity Index
7f0.17>1452
7g0.36>845
7c0.39>774

These compounds exhibited enhanced activity against HIV-1 compared to nevirapine (NVP) and delavirdine (DLV), suggesting their potential as new leads in HIV treatment .

Antidiabetic Potential

The compound has also been explored for its antidiabetic properties . In studies involving piperazine derivatives, specific analogs demonstrated moderate inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in glucose metabolism:

CompoundInhibition (%) at 10 mM
555.26
1067.03

These findings indicate that some derivatives could significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus models .

Other Biological Activities

Beyond its antiviral and antidiabetic applications, N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has shown potential in several other biological contexts:

  • Cytotoxicity : Some derivatives have been assessed for cytotoxic effects against various cancer cell lines, revealing significant inhibition rates.
Cell LineInhibition (%)
PC-372 - 88
OVCARVaries
IMR-32Varies
HEP-2Varies

These results highlight the compound's potential as a scaffold for developing anticancer agents .

Case Studies and Structural Insights

The structural characteristics of this compound facilitate its interaction with biological targets. Molecular docking studies have provided insights into how these compounds bind to active sites of enzymes or viral proteins, enhancing our understanding of their mechanisms of action.

Example Case Study

In one study focused on the synthesis of thiadiazole derivatives, the researchers utilized molecular docking to analyze interactions with the reverse transcriptase enzyme of HIV. The results indicated that specific functional groups within the compound enhance binding affinity and selectivity towards viral targets .

Mechanism of Action

The mechanism of action of N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthalene-based compounds and contributes to its specific biological activities.

Biological Activity

N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a complex organic compound that combines a naphthalene moiety with a thiadiazole and piperazine structure. This combination suggests potential biological activity across various therapeutic areas, including antimicrobial, anticancer, and analgesic properties. This article reviews the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Naphthalene Ring : A polycyclic aromatic hydrocarbon known for its stability and hydrophobic properties.
  • Thiadiazole Ring : A five-membered heterocyclic compound that contributes to biological activity through interactions with various biological targets.
  • Piperazine Ring : A six-membered ring that enhances solubility and bioavailability.
PropertyValue
Molecular FormulaC18H21N5OS
Molecular Weight367.5 g/mol
CAS Number2320855-09-0

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. For instance:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have shown to inhibit FAAH, leading to increased levels of endogenous lipids such as anandamide, which are involved in pain modulation and inflammation .
  • Antimicrobial Activity : The thiadiazole ring has been associated with antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. For example:

  • Compounds similar to N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.7–15.62 μg/mL against resistant strains .

Anticancer Activity

Research has highlighted the anticancer potential of related compounds through mechanisms such as inducing apoptosis in cancer cells. In vitro studies showed that certain derivatives significantly decreased cell viability in colorectal adenocarcinoma (Caco-2) cells .

CompoundCell LineViability Reduction (%)
Naphthalene-thiadiazole DerivativeCaco-239.8
Control (Cisplatin)Caco-231.9

Analgesic Effects

The compound's structural similarities to known FAAH inhibitors suggest it may also possess analgesic properties. In animal models, FAAH inhibitors have been shown to reduce pain responses in conditions such as neuropathic pain and inflammatory pain models .

Case Studies

  • FAAH Inhibition : JNJ-1661010, a related compound, demonstrated significant analgesic effects by selectively inhibiting FAAH and increasing levels of endocannabinoids in the rat brain .
  • Antimicrobial Efficacy : A study on thiazole derivatives reported broad-spectrum activity against drug-resistant strains, suggesting that modifications to the thiadiazole structure could enhance efficacy against infections .

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